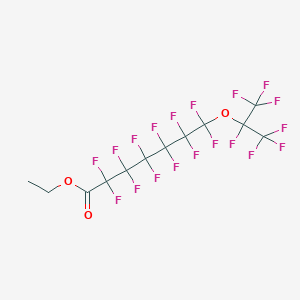

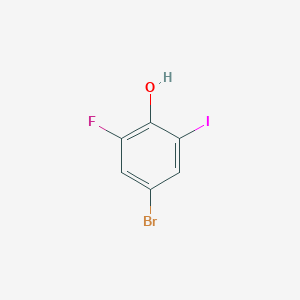

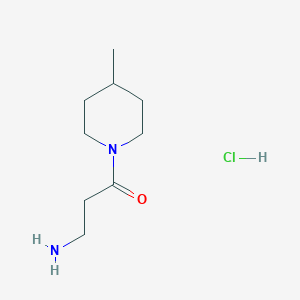

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde

Overview

Description

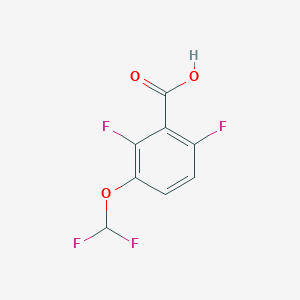

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a tert-butyldimethylsilyloxy group attached to it. This group is often used in organic synthesis as a protecting group for alcohols .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidine ring. The tert-butyldimethylsilyloxy group is likely to be bulky and could influence the overall shape of the molecule .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is stable under a variety of conditions, but can be removed under acidic conditions or with fluoride ions . The pyrrolidine ring can participate in a variety of reactions, particularly those involving the nitrogen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the tert-butyldimethylsilyloxy group is non-polar and could make the compound overall less polar .Scientific Research Applications

Synthesis and Anticonvulsant Activity

The compound "6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde" has been studied for its potential in the synthesis of various amides and their anticonvulsant activities. A series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides was synthesized and evaluated for their anticonvulsant activity, indicating that most molecules in the series revealed protection in at least one model of epilepsy. The mechanism of anticonvulsant activity may be partially related to the influence on the voltage-gated sodium and calcium channels (Obniska et al., 2015).

Radiosynthesis and PET Imaging

The compound's derivative, 11C-PBB3, is a clinically useful PET probe for in vivo imaging of tau pathology in the human brain. The study highlights the radiosynthesis, photoisomerization, biodistribution, and metabolite analysis of 11C-PBB3, proving its clinical utility and providing insights for reliable production and application in diverse PET facilities (Hashimoto et al., 2014).

Synthesis and Pharmacological Evaluation

New N-Mannich bases of 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones were synthesized and their anticonvulsant activity described, with the majority of compounds being effective in the MES test. The study provides a quantitative evaluation of these compounds' efficacy in seizures, highlighting their potency and low neurotoxicity compared to standard antiepileptic drugs (Obniska et al., 2012).

Safety And Hazards

properties

IUPAC Name |

6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27FN2O2Si/c1-17(2,3)23(4,5)22-12-13-8-9-20(10-13)15-7-6-14(11-21)16(18)19-15/h6-7,11,13H,8-10,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPRUZQZFKQVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27FN2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine](/img/structure/B1440324.png)